molecular formula C10H16O2 B13813031 (4R)-4-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde

(4R)-4-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde

Cat. No.: B13813031
M. Wt: 168.23 g/mol
InChI Key: KRNODJHEWYJNFQ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R)-4-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde is an organic compound with a unique structure that includes a cyclohexene ring substituted with a hydroxy group and an isopropyl group at the 4-position, and an aldehyde group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a hydroxy ketone, followed by selective reduction and functional group transformations. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can undergo substitution reactions to form ethers or esters using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products

    Oxidation: (4R)-4-hydroxy-4-propan-2-ylcyclohexene-1-carboxylic acid.

    Reduction: (4R)-4-hydroxy-4-propan-2-ylcyclohexene-1-methanol.

    Substitution: Various ethers or esters depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, (4R)-4-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its structural features make it a potential candidate for studying enzyme-substrate interactions and metabolic pathways.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities. Research is ongoing to explore its potential as a lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, fragrances, and flavoring agents. Its unique aroma and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (4R)-4-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The hydroxy and isopropyl groups may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (4S)-4-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde
  • (4R)-4-methyltetrahydro-2H-pyran-2-one
  • (4S)-4-methyltetrahydro-2H-pyran-2-one

Uniqueness

(4R)-4-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde is unique due to its specific stereochemistry and functional groups. The presence of both a hydroxy group and an aldehyde group on the cyclohexene ring provides distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(4R)-4-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde

InChI

InChI=1S/C10H16O2/c1-8(2)10(12)5-3-9(7-11)4-6-10/h3,7-8,12H,4-6H2,1-2H3/t10-/m0/s1

InChI Key

KRNODJHEWYJNFQ-JTQLQIEISA-N

Isomeric SMILES

CC(C)[C@]1(CCC(=CC1)C=O)O

Canonical SMILES

CC(C)C1(CCC(=CC1)C=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.